molecular formula C18H21N5OS B14970284 N-(4-ethylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B14970284
M. Wt: 355.5 g/mol
InChI Key: HILGYFCFCZLPAT-UHFFFAOYSA-N
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Description

2-{[5-ETHYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-ETHYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core triazole and pyrrole rings, followed by the introduction of the ethyl and phenyl groups. Key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or primary amines.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-{[5-ETHYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique structure could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a probe to study biological pathways involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2-{[5-ETHYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or interacting with DNA. The triazole and pyrrole rings are known to interact with biological targets, potentially disrupting key biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-METHYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE
  • 2-{[5-ETHYL-4-(1H-IMIDAZOL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE

Uniqueness

The presence of both the pyrrole and triazole rings in 2-{[5-ETHYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE makes it unique compared to similar compounds. This dual-ring system can provide enhanced biological activity and specificity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H21N5OS

Molecular Weight

355.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H21N5OS/c1-3-14-7-9-15(10-8-14)19-17(24)13-25-18-21-20-16(4-2)23(18)22-11-5-6-12-22/h5-12H,3-4,13H2,1-2H3,(H,19,24)

InChI Key

HILGYFCFCZLPAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC

Origin of Product

United States

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